2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid
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Overview
Description
2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid is an organic compound characterized by the presence of a fluorine atom, an isopropyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid typically involves the introduction of the fluorine atom and the isopropyl group onto a phenylacetic acid backbone. One common method involves the fluorination of a suitable precursor, followed by the introduction of the isopropyl group through Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The fluorine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
- 2,5-Difluorophenylacetic acid
- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid
- 3-Fluoro-4-(trifluoromethyl)phenylacetic acid
Comparison: Compared to similar compounds, 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. The specific positioning of the fluorine atom also contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(5-fluoro-2-propan-2-ylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)10-4-3-9(12)5-8(10)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDUGBFJPFSJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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